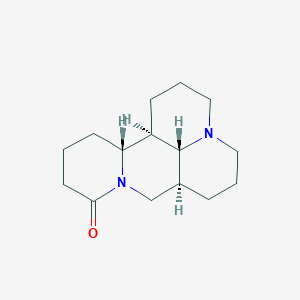
Allomatrine
Overview
Description
Total Synthesis of (+)-Allomatrine
The total synthesis of the tetracyclic lupin alkaloid (+)-allomatrine has been successfully achieved through a series of strategic chemical reactions. The process involved an imino-aldol reaction and N-acyliminium cyclization as key steps, which allowed for the formation of three carbon-carbon bonds, one carbon-nitrogen bond, and the establishment of four stereogenic centers within the molecule .
Optical Resolution and Synthesis of this compound
In another study, the synthesis of optically active this compound was described. The process began with the reduction of didehydromatrine to produce racemic allomatrinol and matrinol. These compounds were then subjected to optical resolution using dibenzoyl-(+)-tartaric acid. The resolved compounds were further transformed through hydrogenolysis and oxidation, followed by successive cyclization to yield (+)-matrine and (+)-allomatrine .
Molecular Structure Analysis by X-ray
The three-dimensional structure of this compound and its N-oxide has been elucidated using X-ray crystallography. This structural analysis was crucial to understand the physiological functions of matrine, its stereoisomers, and their N-oxides within the plant organism. The study provided significant insights into the conformations of the molecules of this compound and its N-oxide .
Photoinduced Electrocyclization Involving Allomaltol
A novel photochemical approach to synthesizing compounds related to this compound was explored through the photocyclization of a 1,3,5-hexatriene system containing an allomaltol fragment. This method led to the creation of benzo[5,6]chromeno[8,7-d]oxazole-2,7(3H)-diones, with the potential for generating biologically active alcohols and various acids. The structure of one of the cyclization products was confirmed by X-ray diffraction, highlighting the versatility of photochemical methods in the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
While the provided papers do not explicitly detail the physical and chemical properties of this compound, the synthesis and structural analysis studies imply that this compound is a complex alkaloid with multiple stereocenters and a tetracyclic structure. Its synthesis involves advanced organic reactions, and its structure has been confirmed by X-ray crystallography, indicating a solid-state crystalline form. The studies also suggest that this compound has isomers and can form N-oxides, which may have different physical and chemical properties .
Scientific Research Applications
Malaria Treatment and Resistance Studies
Allomatrine has been studied in the context of malaria treatment, particularly in combination with other drugs. Notable findings include:
Selection of Chloroquine-Susceptible Alleles in Malaria Treatment : Research indicates that treatment with artemether-lumefantrine, a combination including this compound, selects for the chloroquine-susceptible pfcrt K76 allele in Plasmodium falciparum malaria. This suggests that this compound can contribute to enhanced susceptibility to lumefantrine in vivo and in vitro, and is beneficial in areas affected by chloroquine-resistant P. falciparum malaria (Sisowath et al., 2009).
Impact on Gametocyte Carriage in Children : Another study conducted in Kenya on children aged 12–47 months showed that artemether-lumefantrine treatment significantly reduced gametocyte prevalence and density, implying that this compound, as part of this treatment, plays a role in reducing the transmission potential of malaria (Andagalu et al., 2014).
Adherence to Malaria Treatment : A study assessing the impact of adherence to artemether-lumefantrine on malaria treatment outcomes using within-host modelling suggested that suboptimal adherence, which includes this compound, leads to higher rates of treatment failure (Challenger et al., 2017).
Pharmacokinetics in Pregnant and Nonpregnant Women : Research on the pharmacokinetics of artemether-lumefantrine in pregnant and nonpregnant women suggests that pregnancy status and other factors significantly influence the pharmacokinetics of lumefantrine, part of the combination therapy including this compound (Mosha et al., 2014).
Other Applications
Beyond malaria, this compound has also been examined in other contexts, although the available research is limited:
Alkaloids in Zephyranthes citrina : A study on Zephyranthes citrina, a plant species, identified various alkaloids, including this compound. This indicates potential applications in phytochemistry or herbal medicine (Herrera et al., 2001).
Therapeutic Efficacy in Malaria Treatment : Several studies have focused on the therapeutic efficacy of artemether-lumefantrine in different populations and regions, underlining the importance of this compound in current malaria treatment strategies. These studies emphasize the need for continuous monitoring and optimization of dosing regimens (Whalen et al., 2022).
Safety and Hazards
Future Directions
The synthesis of Allomatrine and related compounds is an active area of research. Recent work has focused on developing new synthetic routes, such as the dearomative annulation reaction . This approach could potentially be used to synthesize a wide range of tetracyclic alkaloids, opening up new possibilities for the development of novel pharmaceuticals.
Mechanism of Action
Target of Action
Allomatrine, also known as sophoridine, is a natural quinolizidine alkaloid . It primarily targets peripheral chemoreceptors expressed on carotid bodies . These chemoreceptors play a crucial role in monitoring the oxygen levels in the blood and help regulate the body’s respiratory rate.
Mode of Action
This compound acts as an agonist at these peripheral chemoreceptors . By binding to these receptors, it enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .
Result of Action
The primary result of this compound’s action is the enhancement of respiration, particularly in patients with chronic obstructive pulmonary disease . By increasing arterial oxygen tension and decreasing arterial carbon dioxide tension, this compound can help improve the respiratory function in these patients.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, light, and pollution could potentially impact the effectiveness of this compound . Additionally, diet and lifestyle factors, such as nutrition and stress levels, can also influence how the body responds to this compound . .
properties
IUPAC Name |
(1R,2R,9S,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-KYEXWDHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@@H]3[C@@H](CCC4)CN2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118430 | |
| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
641-39-4 | |
| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7aS,13aR,13bR,13cR)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3′,2′,1′-ij][1,6]naphthyridin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



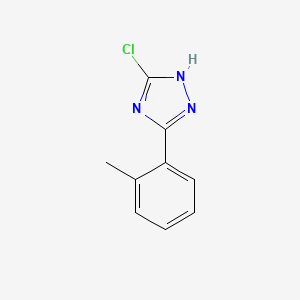
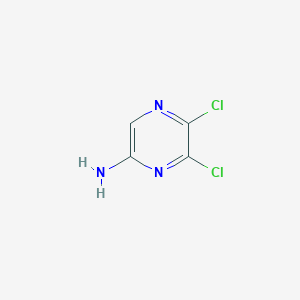


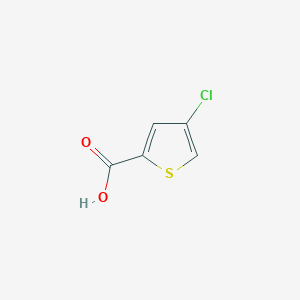
![(4E)-2-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B3037775.png)


![6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3037780.png)

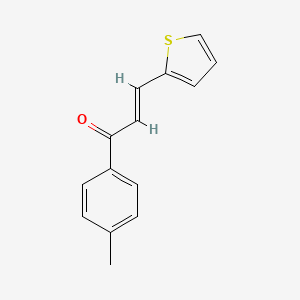

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone](/img/structure/B3037787.png)
